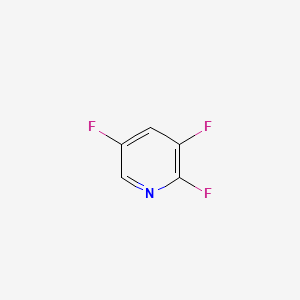

2,3,5-Trifluoropyridine

Beschreibung

Overview of Fluorinated Pyridines in Chemical Sciences

Fluorinated pyridines are a class of heterocyclic compounds where one or more hydrogen atoms on the pyridine (B92270) ring are substituted with fluorine atoms. This substitution dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com The introduction of fluorine can lead to enhanced thermal stability, increased hydrophobicity, and improved metabolic stability in drug candidates. numberanalytics.comnih.gov Consequently, fluorinated pyridines are integral components in a wide array of applications, including agrochemicals, pharmaceuticals, and materials science. numberanalytics.comnih.gov

Significance of Fluorine Substitution in Heterocyclic Chemistry

The incorporation of fluorine into heterocyclic rings is a cornerstone of modern medicinal chemistry. mdpi.comtandfonline.com Fluorine's high electronegativity and small atomic size allow it to form strong bonds with carbon, influencing the molecule's conformation, basicity, and ability to form hydrogen bonds. numberanalytics.combeilstein-journals.org These modifications can enhance a drug's binding affinity to its target, improve its bioavailability, and increase its resistance to metabolic degradation. numberanalytics.comrsc.org In fact, approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com

Historical Context of 2,3,5-Trifluoropyridine Research

The study of fluorinated pyridines has evolved significantly over the years. Early methods for their synthesis often involved harsh reaction conditions and offered limited control over regioselectivity. However, advancements in synthetic methodologies, such as halogen exchange reactions and modern cross-coupling techniques, have made a wider range of fluorinated pyridines, including this compound, more accessible for research and development. The development of catalysts and reagents for selective C-H fluorination has further expanded the toolbox for creating these valuable compounds. researchgate.net

Current Research Landscape and Future Directions

Current research on this compound and other fluorinated pyridines is focused on several key areas. jy-chemical.com In medicinal chemistry, there is a continuous effort to design and synthesize novel drug candidates with improved efficacy and safety profiles. mdpi.com In materials science, these compounds are being explored for their use in organic light-emitting diodes (OLEDs), liquid crystals, and high-performance polymers. numberanalytics.com The development of more sustainable and efficient synthetic methods, including continuous flow chemistry, is also a major research thrust. innospk.com Future research will likely focus on expanding the applications of this compound and other fluorinated heterocycles into new and emerging fields.

Physicochemical Properties of this compound

The unique arrangement of three fluorine atoms on the pyridine ring of this compound imparts it with distinct physicochemical properties that are crucial for its reactivity and applications.

| Property | Value |

| Molecular Formula | C5H2F3N |

| Molecular Weight | 133.07 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not explicitly available |

| Melting Point | Not explicitly available |

| Density | Not explicitly available |

| Solubility | Soluble in organic solvents, insoluble in water. guidechem.com |

| CAS Number | 76469-41-5 |

Table 1: Physicochemical Properties of this compound.

Note: Specific values for boiling point, melting point, and density were not consistently available in the searched literature. The table reflects the available data.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 19F NMR are critical for elucidating the structure. The chemical shifts and coupling constants provide detailed information about the electronic environment of each atom in the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy reveals the vibrational modes of the molecule, with characteristic peaks for C-F and C-N bonds, confirming the presence of these functional groups. rsc.org

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through various routes, often starting from more highly halogenated pyridines.

One common approach involves the reductive dehalogenation of polyfluorinated or polyfluorochlorinated pyridines. For instance, the reaction of pentachloropyridine (B147404) with zinc dust in the presence of ammonium (B1175870) hydroxide (B78521) can yield trichloropyridines, which can then potentially be fluorinated. prepchem.com Another method involves the selective hydrodefluorination of more highly fluorinated pyridines. fluorine1.ru The choice of reducing agent and reaction conditions is critical to achieving the desired regioselectivity.

Industrial-scale production of fluorinated pyridines often relies on halogen exchange (HALEX) reactions, where chlorine atoms are replaced with fluorine using a fluoride (B91410) source like potassium fluoride. These reactions are typically carried out at elevated temperatures.

Chemical Reactivity and Derivatization

The fluorine atoms in this compound are strong electron-withdrawing groups, which makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The positions of the fluorine atoms influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution : Nucleophiles can displace the fluorine atoms, particularly at the 2- and 6-positions, which are activated by the ring nitrogen. This reactivity is fundamental to its use as a building block for more complex molecules.

Metal-Catalyzed Cross-Coupling Reactions : While less common than with bromo- or iodo-pyridines, the C-F bonds in this compound can participate in cross-coupling reactions under specific catalytic conditions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Applications in Materials Science

The unique electronic properties of this compound make it an attractive component in the design of advanced materials.

Organic Electronics : The electron-withdrawing nature of the trifluoropyridyl group can be utilized to tune the electronic properties of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com

Liquid Crystals : The incorporation of fluorinated pyridine moieties can influence the mesomorphic properties of liquid crystals, which are essential for display technologies. numberanalytics.com

Polymers : this compound can be used as a monomer or a modifying agent in the synthesis of high-performance polymers with enhanced thermal stability and chemical resistance. nih.gov

Role in Agrochemical Synthesis

This compound and its derivatives are important intermediates in the synthesis of various agrochemicals. The presence of the trifluoromethyl group, often synthesized from related trifluoromethylpyridines, is a common feature in modern pesticides. researchoutreach.org For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for insecticides like chlorfluazuron (B1668723) and fluazuron. innospk.com The fluorine atoms in these molecules can enhance their biological activity and metabolic stability, leading to more effective and persistent crop protection agents. researchoutreach.org

Utility in Pharmaceutical Research and Development

The trifluoropyridine scaffold is a valuable pharmacophore in drug discovery. Its incorporation into a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties.

Medicinal Chemistry Building Block : this compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. guidechem.com The fluorine atoms can modulate properties such as lipophilicity and metabolic stability, which are critical for drug efficacy. numberanalytics.comrsc.org

Bioisosteric Replacement : The trifluoropyridyl group can be used as a bioisostere for other chemical groups to optimize the biological activity and physicochemical properties of a lead compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVOXNTXYMXDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382558 | |

| Record name | 2,3,5-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76469-41-5 | |

| Record name | 2,3,5-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5 Trifluoropyridine and Its Derivatives

Direct Fluorination Approaches for Pyridine (B92270) Ring Systems

Direct fluorination involves the introduction of fluorine atoms onto a pre-formed pyridine ring. This can be achieved through either electrophilic or nucleophilic fluorination strategies, each targeting different electronic characteristics of the pyridine nucleus.

Electrophilic Fluorination Strategies

Electrophilic fluorination introduces a fluorine cation equivalent to an electron-rich substrate. While the pyridine ring is inherently electron-deficient, this method can be applied to activated pyridine derivatives or related heterocyclic systems. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. guidechem.comnih.gov

The direct electrophilic fluorination of unsubstituted pyridine to yield 2,3,5-trifluoropyridine is not a commonly reported high-yield method due to the deactivated nature of the pyridine ring towards electrophilic attack. However, the strategy is effective for introducing fluorine to specific positions in activated pyridine systems, such as aminopyridines, or related heterocycles like imidazo[1,2-a]pyridines. nih.gov For instance, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor® in a water and chloroform medium proceeds under mild conditions to give fluorinated pyridines in good to high yields with high regioselectivity. nih.gov The regioselectivity is highly dependent on the substituent pattern on the pyridine ring. nih.gov

While specific data for the direct synthesis of this compound via this method is not prevalent in the literature, the general conditions for electrophilic fluorination of pyridine derivatives are summarized below.

| Substrate Type | Reagent | Solvent | Temperature | Yield | Reference |

| 1,2-Dihydropyridines | Selectfluor® | Acetonitrile | 0 °C | Not specified for trifluoropyridine | nih.gov |

| 2-Aminopyridines | Selectfluor® | Water/Chloroform | Not specified | Good to High | nih.gov |

Nucleophilic Fluorination Strategies

Nucleophilic fluorination strategies are more common for the synthesis of electron-deficient fluoro-pyridines like this compound. These methods involve the displacement of a suitable leaving group, typically a halide, with a fluoride (B91410) ion.

The halogen exchange (Halex) reaction is a powerful industrial method for the synthesis of fluoroaromatics. For this compound, the industrial production method involves the halogen exchange reaction of 2,3,5-trichloropyridine with an alkali metal fluoride, most commonly potassium fluoride (KF). guidechem.com This reaction is typically carried out under anhydrous conditions in a polar aprotic solvent at elevated temperatures. guidechem.com

The efficiency of the halogen exchange can be influenced by the reactivity of the chlorine atoms at different positions on the pyridine ring and the reaction conditions. The use of phase transfer catalysts can facilitate the reaction by improving the solubility and nucleophilicity of the fluoride salt. A related synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine highlights the stepwise nature of these reactions and the conditions employed. google.com

The following table summarizes typical conditions for halogen exchange reactions on chloropyridines.

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield | Reference |

| 2,3,5-Trichloropyridine | KF | Phase Transfer Catalyst | N-Methylpyrrolidone or Sulfolane | 180-210 | 2,3-Difluoro-5-chloropyridine | ~40% | google.com |

| 2,3,5-Trichloropyridine | HF | - | Suitable solvent | Not specified | This compound | Not specified | xinchem.com |

Pentafluoropyridine (B1199360) is a versatile precursor for the synthesis of various fluorinated pyridine derivatives. The reactivity of the fluorine atoms towards nucleophilic substitution follows the order 4- > 2- > 6- > 3- > 5-. This inherent regioselectivity makes the direct synthesis of this compound by sequential nucleophilic substitution challenging.

However, this compound can be obtained from polyfluorinated pyridines through hydrodefluorination, which involves the replacement of a fluorine atom with a hydrogen atom. A notable method is the catalytic hydrodefluorination of pentafluoropyridine or 2,3,5,6-tetrafluoropyridine. This reaction can be carried out using a rhodium catalyst and a silane as the hydride source. chemicalbook.com

The reaction with pentafluoropyridine as the starting material yields a mixture of products, including this compound. A more selective approach involves the hydrodefluorination of 2,3,5,6-tetrafluoropyridine, which gives this compound in a higher yield. chemicalbook.com

| Starting Material | Catalyst | Hydride Source | Solvent | Temperature (°C) | Product(s) | Yield of this compound | Reference |

| Pentafluoropyridine | [Rh(μ-H)(dippp)]₂ | Triethylsilane | Benzene-d₆ | 50 | Mixture of fluoropyridines | 8% | chemicalbook.com |

| 2,3,5,6-Tetrafluoropyridine | [Rh(μ-H)(dippp)]₂ | Triethylsilane | Benzene-d₆ | 50 | Mixture of fluoropyridines | 24% | chemicalbook.com |

Building Block Approaches for Constructing the this compound Scaffold

An alternative to direct fluorination is the construction of the pyridine ring from smaller, pre-fluorinated building blocks. This bottom-up approach can offer better control over the final substitution pattern.

Cycloaddition and Condensation Reactions Utilizing Fluorinated Precursors

Cycloaddition and condensation reactions are powerful tools in synthetic organic chemistry for the formation of cyclic compounds. In the context of this compound synthesis, these reactions would involve the use of acyclic fluorinated precursors that react to form the desired pyridine ring. encyclopedia.pub

While the literature describes the synthesis of various fluorinated pyridines and other heterocycles using these methods, specific examples detailing the construction of the this compound scaffold through cycloaddition or condensation reactions of fluorinated building blocks are not extensively reported. encyclopedia.pubyoutube.com These strategies often involve the reaction of fluorinated 1,3-dicarbonyl compounds, enones, or other suitably functionalized acyclic molecules with an ammonia source to build the pyridine ring. The precise placement of fluorine atoms at the 2, 3, and 5 positions would necessitate specifically designed and likely complex fluorinated starting materials.

For example, the Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis are classic condensation reactions for pyridine formation, which could theoretically be adapted with fluorinated substrates. acsgcipr.org Similarly, [4+2] cycloaddition (Diels-Alder) reactions between a fluorinated 1-azadiene and an alkyne could potentially lead to a dihydropyridine intermediate that can be oxidized to the corresponding fluorinated pyridine. youtube.com However, the practical application of these methods for the specific synthesis of this compound is not well-documented in the available literature.

Fragment Coupling Methodologies

While direct synthesis of the this compound core via fragment coupling is not extensively documented, the 2,3,5-trifluoropyridinyl moiety is often incorporated into larger, more complex molecules using such strategies. In this context, the trifluoropyridine unit acts as a pre-formed "fragment" that is coupled with other molecular scaffolds. These reactions are crucial in medicinal chemistry, where the introduction of a fluorinated pyridine ring can enhance a molecule's metabolic stability and biological activity.

Synthesis of Specific this compound Derivatives

The synthesis of aminotrifluoropyridines is a key transformation, providing access to a versatile class of intermediates.

Direct amination of fluorinated pyridines is a common strategy. The electron-withdrawing nature of the fluorine atoms and the ring nitrogen atom activates the pyridine ring for nucleophilic attack. While the Chichibabin reaction represents a classic method for aminating pyridines, it often requires harsh conditions. wikipedia.org More contemporary methods leverage the principles of nucleophilic aromatic substitution (SNAr) on pre-halogenated substrates. nih.gov

Recent advancements have focused on C-H amination, which avoids the need for pre-functionalized starting materials. nih.gov For instance, a method inspired by the classic Chichibabin amination pathway has been adapted for the selective C-H fluorination of pyridines, which can then undergo nucleophilic displacement of the newly introduced fluoride to yield aminated products. nih.govpkusz.edu.cnresearchgate.net

Pentafluoropyridine is a highly reactive and versatile precursor for synthesizing substituted fluoropyridines. nih.gov The pyridine ring is severely electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net

The reactivity order for nucleophilic attack on pentafluoropyridine is well-established, with the fluorine atom at the 4-position (para to the nitrogen) being the most labile, followed by the 2- and 6-positions (ortho), and finally the 3- and 5-positions (meta). nih.gov This predictable regioselectivity allows for the controlled synthesis of 4-substituted tetrafluoropyridines.

When amines are used as nucleophiles, they readily displace the 4-fluoro substituent to yield 4-aminotetrafluoropyridine derivatives. nih.govresearchgate.netnih.gov This reaction is a cornerstone for creating a wide array of functionalized building blocks for various applications. researchgate.netmdpi.com For example, 2-[(Perfluoropyridin-4-yl)amino]ethan-1-ol can be synthesized and used as a precursor for more complex molecules. nih.gov

Table 1: Nucleophilic Amination of Pentafluoropyridine

| Nucleophile | Product | Position of Substitution | Reference |

| Piperazine | 1,4-bis(perfluoropyridin-4-yl)piperazine | 4 | researchgate.net |

| Amines (general) | 4-Amino-2,3,5,6-tetrafluoropyridine derivatives | 4 | nih.govresearchgate.net |

| 2-Aminoethan-1-ol | 2-[(Perfluoropyridin-4-yl)amino]ethan-1-ol | 4 | nih.gov |

Halogenated trifluoropyridines, such as 3,5-dichloro-2,4,6-trifluoropyridine, are important intermediates, particularly in the agrochemical sector for the production of herbicides. google.comgoogle.com

The most prevalent industrial synthesis of 3,5-dichloro-2,4,6-trifluoropyridine involves a halogen exchange (Halex) reaction starting from pentachloropyridine (B147404). google.comgoogle.com In this process, chlorine atoms are selectively replaced by fluorine atoms.

The reaction is typically carried out by treating pentachloropyridine with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. google.comchemicalbook.com Solvents like N-methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI) are commonly used. chemicalbook.comsmolecule.com The process is conducted under anhydrous conditions at elevated temperatures, generally between 100°C and 170°C, to achieve high yields and minimize the formation of tar and other by-products. google.comgoogle.com The mole ratio of potassium fluoride to pentachloropyridine is a critical parameter, typically ranging from 2.6:1 to 6:1. google.com

The general procedure involves heating a slurry of pentachloropyridine and anhydrous potassium fluoride in the chosen solvent with vigorous agitation. google.comchemicalbook.com After the reaction is complete, the product is typically isolated by filtration to remove inorganic salts, followed by distillation of the filtrate. chemicalbook.com

Alternative pathways can involve the direct chlorination or fluorination of the pyridine ring, though these methods can be less selective. acs.orggoogle.com For instance, methods exist for the chlorine exchange for fluorine in already ring-fluorinated pyridine compounds. google.com

Table 2: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine

| Fluorinating Agent | Solvent | Temperature Range | Key Conditions | Reference |

| Potassium Fluoride (KF) | N-methylpyrrolidone (NMP) | 100°C - 170°C | Anhydrous, vigorous agitation | google.comgoogle.com |

| Potassium Fluoride (KF) | 1,3-dimethyl-2-imidazolidinone (DMI) | ~90°C | Anhydrous | chemicalbook.com |

Synthesis of Halogenated Trifluoropyridines (e.g., 3,5-Dichloro-2,4,6-trifluoropyridine)

Advanced Synthetic Techniques and Catalysis in Trifluoropyridine Synthesis

The introduction of fluorine atoms into a pyridine ring presents unique challenges due to the electron-deficient nature of the heterocycle and the high reactivity of many fluorinating agents. Advanced catalytic methods have emerged as powerful tools to overcome these hurdles, offering improved regioselectivity, efficiency, and functional group tolerance.

Transition Metal-Catalyzed Fluorination and Cross-Coupling Reactions

Transition metal catalysis has become a cornerstone for the synthesis of fluorinated pyridines, including this compound. These methods often involve the use of palladium, copper, and other transition metals to facilitate either the direct introduction of fluorine or the coupling of fluorinated fragments.

One common strategy for the synthesis of this compound involves a halogen exchange (Halex) reaction on a polychlorinated pyridine precursor, such as 2,3,5-trichloropyridine. While this can be achieved with alkali metal fluorides, transition metal catalysts can enhance the reaction's efficiency and selectivity under milder conditions. For instance, palladium and copper catalysts have been explored for such transformations, although specific examples detailing the synthesis of this compound via this catalytic route are not extensively documented in readily available literature.

Cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. In the context of this compound, these reactions are more commonly used to introduce other functional groups onto the trifluoropyridine scaffold rather than to construct the fluorinated ring itself. However, the development of transition metal-catalyzed C-F bond activation methods is a growing area of research and could potentially be applied to the synthesis of trifluoropyridines from polyfluorinated benzenes or other readily available starting materials.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Fluoropyridine Synthesis (General)

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ / Xantphos | Arylboronic acid, Fluoropyridine | Aryl-substituted fluoropyridine | General Suzuki Coupling |

| CuI / Phenanthroline | Aryl halide, Fluorinating agent | Fluorinated arylpyridine | General Fluorination |

Note: This table represents general methodologies and not specific syntheses of this compound due to a lack of specific literature examples.

Selective C–H Activation and Functionalization for Fluorinated Pyridines

Direct C–H activation has emerged as a highly atom-economical and efficient strategy for the synthesis and functionalization of heterocyclic compounds. For fluorinated pyridines, this approach offers the potential to introduce additional substituents or the final fluorine atom with high regioselectivity.

The directing-group-assisted C-H activation is a common strategy where a functional group on the pyridine ring directs a transition metal catalyst to a specific C-H bond. For a substrate like a difluoropyridine, the existing fluorine atoms and the nitrogen atom would influence the regioselectivity of a subsequent C-H fluorination or functionalization. While the direct C-H fluorination to produce this compound from a difluoropyridine precursor is a theoretically attractive route, specific catalytic systems to achieve this transformation with high selectivity are still under development. Research in this area is active, with rhodium and palladium catalysts being prominent candidates for such transformations.

The functionalization of this compound itself via C-H activation would likely be challenging due to the electron-withdrawing nature of the three fluorine atoms, which deactivates the ring towards electrophilic attack. However, for specific applications, the development of tailored catalytic systems for the selective C-H functionalization of this compound at the remaining C-H positions (4 and 6) would be of significant interest.

Catalytic Hydrodefluorination and Defluorination Strategies

Catalytic hydrodefluorination (HDF) is a process where a C-F bond is replaced by a C-H bond. This strategy can be valuable for the synthesis of partially fluorinated pyridines from more highly fluorinated precursors. For example, 2,3,5,6-tetrafluoropyridine could potentially be a starting material for the synthesis of this compound via selective hydrodefluorination.

Transition metal complexes, particularly those of rhodium, iridium, and palladium, have been shown to be effective catalysts for HDF. The regioselectivity of these reactions is often controlled by the ligand environment of the metal center and the electronic properties of the substrate. The challenge in applying this method to the synthesis of this compound lies in achieving selective defluorination at the C-6 position of a tetrafluoropyridine precursor without affecting the other fluorine atoms.

Defluorination strategies, where a C-F bond is replaced by another functional group, are also a viable approach for the derivatization of polyfluorinated pyridines. These reactions are often catalyzed by transition metals and can provide access to a wide range of substituted trifluoropyridines.

Table 2: Potential Catalytic Hydrodefluorination for Trifluoropyridine Synthesis

| Catalyst Precursor | Substrate | Potential Product | Comments |

| [Rh(cod)Cl]₂ / Ligand | 2,3,5,6-Tetrafluoropyridine | This compound | Regioselectivity at C-6 is the key challenge. |

| [Ir(cod)Cl]₂ / Ligand | 2,3,5,6-Tetrafluoropyridine | This compound | Ligand design is crucial for selective defluorination. |

Note: This table illustrates a conceptual approach as specific literature examples for the synthesis of this compound via this method are limited.

Regioselective Functionalization Techniques

Once this compound is synthesized, its regioselective functionalization is crucial for its application as a building block. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen significantly influences the reactivity of the ring.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. The fluorine atoms at the 2- and 6-positions are generally the most susceptible to nucleophilic attack due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate. However, the fluorine at the 3-position can also be displaced, particularly with strong nucleophiles or under forcing conditions. The regioselectivity can often be controlled by the choice of nucleophile, solvent, and reaction temperature.

Transition metal-catalyzed cross-coupling reactions are also widely employed for the regioselective functionalization of this compound. By first converting one of the C-F or C-H bonds to a more reactive group (e.g., a boronic acid, organotin, or organozinc reagent), subsequent cross-coupling reactions can be performed to introduce a wide variety of substituents with high precision. For example, a selective lithiation or magnesiation at the C-4 or C-6 position, followed by quenching with an electrophile, can provide a handle for further palladium-catalyzed cross-coupling reactions.

Table 3: Regioselectivity in the Functionalization of this compound

| Reaction Type | Reagent | Major Product Position | Conditions |

| SNAr | RO⁻, R₂NH | C-6, C-2 | Varies with nucleophile and temperature |

| Lithiation / Electrophile | n-BuLi / E⁺ | C-4, C-6 | Low temperature |

| Palladium-catalyzed Cross-Coupling | Aryl-B(OH)₂ | Dependent on pre-functionalization | Requires a leaving group or activated C-H bond |

Reactivity and Reaction Mechanisms of 2,3,5 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

2,3,5-Trifluoropyridine is a highly reactive compound, particularly in nucleophilic aromatic substitution (SNAr) reactions. The presence of three fluorine atoms significantly influences the electron distribution within the pyridine (B92270) ring, making it susceptible to attack by nucleophiles.

Influence of Fluorine Substituents on Ring Activation

The fluorine atoms on the pyridine ring are strongly electron-withdrawing, which creates a significant electron deficiency in the ring. guidechem.com This electron deficiency, a phenomenon known as ring activation, makes the pyridine ring highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of fluorine is a key factor in the compound's utility as a building block in organic synthesis, particularly for creating complex, fluorinated molecules for pharmaceuticals and agrochemicals. guidechem.comjy-chemical.com

Regioselectivity in Nucleophilic Attack

In polyfluorinated pyridines, nucleophilic attack generally occurs preferentially at the 4-position. researchgate.net However, the substitution pattern of this compound presents a more complex scenario. The presence of fluorine at the 2, 3, and 5-positions directs nucleophilic attack. While the 4-position is activated, the presence of substituents at the adjacent 3- and 5-positions can influence the regioselectivity. Research on related polyhalopyridines shows that the introduction of bulky groups can sterically hinder attack at adjacent positions, redirecting the nucleophile to other sites. For instance, a bulky trialkylsilyl group at the 3-position of a 2,4,6-trihalopyridine can shield the 2- and 4-positions, forcing nucleophilic substitution to occur at the 6-position. researchgate.netepfl.ch

Displacement of Fluorine vs. Other Halogens or Leaving Groups

In nucleophilic aromatic substitution reactions on polyhalogenated pyridines, fluorine is often a better leaving group than heavier halogens like chlorine. This is a notable feature of the SNAr mechanism. mdpi.com For example, in the reaction of 3-chloro-2,4,5,6-tetrafluoropyridine, the carbon-fluorine bond at the 4-position is cleaved in preference to the carbon-chlorine bond. mdpi.com However, the nature of the nucleophile can influence which halogen is displaced. "Hard" nucleophiles, such as sodium methoxide, tend to displace fluorine, while "soft" nucleophiles, like sodium thiophenoxide, may preferentially displace bromine in mixed bromofluoropyridines. core.ac.uk

Reaction with Nitrogen, Oxygen, and Carbon Nucleophiles

This compound readily reacts with a variety of nucleophiles.

Nitrogen Nucleophiles: Ammonia and its derivatives are common nucleophiles. For instance, the amination of a related compound, 2,3,5-trichloropyridine, is a key step in the synthesis of certain agrochemicals. researchoutreach.org Hydrazine can also act as a nucleophile, attacking the pyridine ring to displace a fluorine atom.

Oxygen Nucleophiles: Alkoxides, such as ethoxide, are effective nucleophiles. In reactions with polyfluorinated pyridines, alkoxides readily displace fluorine atoms. orientjchem.org

Carbon Nucleophiles: Organolithium reagents and other carbanions can also participate in SNAr reactions with fluorinated pyridines, leading to the formation of carbon-carbon bonds. nih.gov

The table below summarizes the outcomes of reactions between polyfluoropyridines and various nucleophiles, illustrating the versatility of these substrates in SNAr reactions.

| Nucleophile Category | Specific Nucleophile | Substrate Example | Product Type |

| Nitrogen | Ammonia | 2,3,5-Trichloropyridine | Aminopyridine derivative |

| Nitrogen | Hydrazine | 4-Chloro-2,3,5,6-tetrafluoropyridine | Hydrazinopyridine derivative |

| Oxygen | Sodium Ethoxide | 4-Amino-2,3,5,6-tetrafluoropyridine | Ethoxy-substituted aminopyridine |

| Carbon | Lithiated Aryl Bromide | Pentafluoropyridine (B1199360) | Aryl-substituted fluoropyridine |

Mechanistic Investigations of SNAr Pathways

The SNAr reaction on this compound proceeds through a two-step mechanism. In the first step, the nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system. In the second, typically rate-determining step, the leaving group (in this case, a fluoride (B91410) ion) is expelled, and the aromaticity of the ring is restored. Computational studies, such as the use of electrostatic potential maps, can help predict the positions most prone to nucleophilic attack.

Electrophilic Reactions on the this compound Ring

Due to the strong deactivating effect of the three fluorine substituents, the this compound ring is highly resistant to electrophilic aromatic substitution. The electron-withdrawing nature of fluorine significantly reduces the electron density of the pyridine ring, making it a poor substrate for attack by electrophiles. While some electrophilic substitution reactions can be forced under harsh conditions, they are generally not synthetically useful for this compound.

Metalation and Organometallic Chemistry

The presence of electron-withdrawing fluorine atoms on the pyridine ring significantly influences the reactivity of this compound in metalation and organometallic reactions. These reactions are crucial for the introduction of various functional groups onto the pyridine core.

Deprotonation studies on trifluoropyridines have demonstrated the regioselectivity of lithiation. The reaction of this compound with lithium diisopropylamide (LDA) leads to deprotonation, and subsequent quenching with electrophiles like carbon dioxide or iodine allows for the introduction of functional groups. researchgate.net Specifically, the deprotonation of this compound with LDA in THF at low temperatures, followed by the addition of iodine, results in the formation of 2,3,5-trifluoro-4-iodopyridine (B1404155). acs.org This indicates that the lithiation occurs selectively at the C-4 position, which is the most activated position for deprotonation due to the inductive effects of the flanking fluorine atoms.

The general scheme for this reaction is as follows: this compound + LDA → 4-Lithio-2,3,5-trifluoropyridine + Diisopropylamine 4-Lithio-2,3,5-trifluoropyridine + E⁺ → 4-Substituted-2,3,5-trifluoropyridine

Where E⁺ represents an electrophile.

Halogen-metal exchange is another important method for generating organolithium species from organic halides. wikipedia.org This reaction is typically fast and is influenced by the stability of the resulting carbanion. wikipedia.org While fluorine atoms are generally unreactive towards organolithium reagents in a halogen-metal exchange, the presence of other halogens, such as bromine or iodine, on the trifluoropyridine ring would facilitate this transformation. wikipedia.org For instance, a bromo- or iodo-substituted this compound could undergo halogen-metal exchange with an organolithium reagent like n-butyllithium to generate a lithiated trifluoropyridine intermediate. wikipedia.org This intermediate can then be used in subsequent reactions.

| Reagent | Position of Lithiation | Subsequent Reaction | Product | Reference |

|---|---|---|---|---|

| LDA | C-4 | Iodination | 2,3,5-Trifluoro-4-iodopyridine | acs.org |

| LDA | C-4 | Carboxylation | This compound-4-carboxylic acid | researchgate.net |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.org These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

This compound derivatives can participate in Suzuki-Miyaura cross-coupling reactions. For example, 2,3,5-trifluoro-4-iodopyridine can be coupled with arylboronic acids to form 4-aryl-2,3,5-trifluoropyridines. The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide in the oxidative addition step generally follows the trend I > Br > Cl. libretexts.org

The presence of fluorine atoms on the pyridine ring can influence the efficiency of the coupling reaction. Electron-deficient pyridine derivatives, such as those containing fluorine atoms, can be effective coupling partners in Suzuki-Miyaura reactions. acs.org For instance, various fluorinated pyridines have been successfully used in Suzuki-Miyaura couplings to synthesize a range of biaryl and heteroaryl compounds. researchgate.netresearchgate.netnih.govnih.gov

| Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 2,3,5-Trifluoro-4-iodopyridine | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-2,3,5-trifluoropyridine |

Pericyclic and Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org These reactions involve a 1,3-dipole reacting with a dipolarophile. wikipedia.org Azido-substituted pyridines can act as 1,3-dipoles in these reactions.

While direct studies on 1,3-dipolar cycloadditions of an azido (B1232118) derivative of this compound are not extensively detailed in the provided results, the reactivity of other azidofluoropyridines provides a strong indication of the expected chemistry. For example, 4-azido-2,3,5,6-tetrafluoropyridine (B1197644) readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles such as benzyne, diphenylacetylene, and norbornene. scispace.com These reactions lead to the formation of triazole-fused pyridine systems. scispace.com

The synthesis of an azido derivative of this compound would likely involve the nucleophilic aromatic substitution of a fluorine atom with an azide (B81097) salt. This azido derivative could then undergo 1,3-dipolar cycloaddition with a suitable dipolarophile to form a triazolopyridine. The formation of triazolopyridines from fluoropyridines via azido intermediates and subsequent cycloaddition is a known synthetic strategy. organic-chemistry.orgresearchgate.netysu.am

The general reaction is as follows: Azido-2,3,5-trifluoropyridine + Dipolarophile → Triazolopyridine derivative

| 1,3-Dipole | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| 4-Azido-2,3,5,6-tetrafluoropyridine | Benzyne | Triazole-fused pyridine | scispace.com |

| 4-Azido-2,3,5,6-tetrafluoropyridine | Diphenylacetylene | Triazole-fused pyridine | scispace.com |

| 4-Azido-2,3,5,6-tetrafluoropyridine | Norbornene | Triazole-fused pyridine | scispace.com |

Hydrogenation and Reduction Chemistry

The reduction of polyfluorinated pyridines can be achieved through various methods, including the use of metal hydrides. nih.gov The selective removal of fluorine atoms is a key transformation in the synthesis of less fluorinated pyridines. nih.gov

The reaction of pentafluoropyridine with lithium aluminium hydride has been shown to produce this compound. core.ac.uk This suggests that the fluorine atoms at the 4- and 6-positions are preferentially removed. The reduction of polyfluoropyridines can also be achieved using metals or complex hydrides. nih.gov For instance, the reduction of pentafluoropyridine with zinc powder in an aqueous solution of an alkali metal hydroxide (B78521) can yield 2,3,5,6-tetrafluoropyridine. google.com

Catalytic hydrogenation is another method for the reduction of halogenated pyridines. researchgate.net For example, chlorine atoms in chlorofluoropyridines can be replaced by hydrogen using hydrogen gas and a palladium catalyst. researchgate.net While specific examples of the hydrogenation of this compound to remove fluorine atoms were not found, the general principle of catalytic hydrogenation is applicable to fluorinated heterocycles.

Rearrangement Reactions

Rearrangement reactions involve the structural reorganization of a molecule to form an isomer. solubilityofthings.com These can include 1,2-shifts and sigmatropic rearrangements. solubilityofthings.comwikipedia.org

While specific examples of rearrangement reactions involving this compound are not explicitly detailed in the search results, a deprotonation-triggered heavy-halogen migration has been observed in related difluoropyridines. researchgate.net For instance, 2,3-difluoro-4-iodopyridine (B1312928) can undergo a rearrangement prior to further reaction. researchgate.net This suggests that under certain conditions, such as treatment with a strong base, rearrangement of a substituted this compound could be possible. However, no direct evidence for rearrangement reactions of the parent this compound molecule was found in the provided search results.

Computational and Theoretical Studies of 2,3,5 Trifluoropyridine

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules. These methods, rooted in quantum mechanics, provide detailed information about electron distribution and energy levels. For fluorinated pyridines, ab initio quantum-chemical calculations have been employed to gain a deeper insight into their aggregation behavior and intermolecular interaction energies. acs.orgfigshare.com One such study utilized the Møller-Plesset perturbation theory (MP2) with the 6-311G(d,p) basis set to analyze the crystal packing motives. acs.orgfigshare.com This level of theory allows for the identification of energetically significant fragments within a crystal structure. figshare.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used computational method for studying the structure and properties of organic molecules due to its balance of accuracy and computational cost. researchgate.net It is particularly effective for polyhalogenated pyridines. researchgate.net

DFT calculations are instrumental in determining the lowest-energy three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For fluorinated pyridines, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to calculate optimal geometries and electronic properties. amazonaws.com

The molecular structure of 2,3,5-trifluoropyridine has been experimentally determined via in-situ crystallization and X-ray diffraction. acs.orgfigshare.com These experimental results provide a benchmark for computational models. The crystal structure data for this compound is available in the Cambridge Structural Database (CSD). nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₂F₃N |

| CSD Number | 835255 nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, researchers can simulate the IR and Raman spectra of a molecule. researchgate.netresearchgate.net These theoretical spectra provide a basis for assigning the vibrational modes observed in experimental spectra. amazonaws.com

For related compounds like 3,5-dichloro-2,4,6-trifluoropyridine, DFT calculations using the B3LYP method with a 6-31G(*) basis set have shown excellent agreement with experimental FTIR and FT-Raman spectra. researchgate.netsigmaaldrich.cn This approach involves optimizing the molecular structure and then performing a normal coordinate analysis. researchgate.net The results are crucial for assigning specific bond stretches, bends, and torsions to the observed spectral bands. While specific DFT vibrational frequency data for this compound is not detailed in the searched literature, the methodology is well-established for analogous fluorinated pyridines. researchgate.netacs.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch | 3000-3100 | Stretching of the carbon-hydrogen bonds on the aromatic ring. |

| C-N Stretch | 1250-1340 | Stretching of the carbon-nitrogen bonds within the pyridine (B92270) ring. researchgate.net |

| C-F Stretch | 1150-1250 | Stretching of the carbon-fluorine bonds. researchgate.net |

| Ring Breathing | 1400-1650 | Symmetric expansion and contraction of the pyridine ring. researchgate.net |

DFT provides valuable tools for analyzing chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs), are key indicators. researchgate.net The HOMO-LUMO energy gap (ΔE) is particularly important; a smaller gap generally signifies higher chemical reactivity, greater polarizability, and enhanced biological activity. amazonaws.comresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. researchgate.netamazonaws.com For instance, in studies of related compounds, MEP investigations have successfully revealed the reactive zones around the molecule. amazonaws.com These computational tools allow for the qualitative analysis of the chemical reactivity of organic compounds. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. epfl.ch By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves. epfl.ch This technique is powerful for understanding macroscopic properties, such as temperature and pressure, from the microscopic behavior of molecules. epfl.ch It is also used to explore conformational changes, study diffusion, and model the behavior of molecules in solution or other complex environments. wustl.edu

While MD simulations are a potent tool for chemical analysis, specific studies employing this technique for this compound were not identified in the searched literature.

Intermolecular Interactions and Crystal Packing Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound. The crystal structure of this compound has been determined experimentally, providing definitive data on its packing arrangement in the solid state. acs.orgfigshare.com

A comparative study of fluorinated pyridines revealed a systematic dependence of the crystal packing on the degree of fluorine substitution. acs.orgfigshare.com For this compound, the molecules adopt a parallel arrangement in the crystal. This contrasts with the herringbone packing observed in less-fluorinated pyridines like 3-fluoropyridine. acs.orgfigshare.com As fluorine substitution increases further to pentafluoropyridine (B1199360), the packing reverts to an edge-to-face motif. acs.org

Aromaticity and Fluoromaticity Concepts in Fluorinated Pyridines

Computational and theoretical studies have provided significant insights into the electronic structure of fluorinated pyridines, particularly concerning the concepts of aromaticity and the more recent idea of "fluoromaticity". The introduction of fluorine atoms to a pyridine ring significantly alters its electronic properties in ways that go beyond simple inductive electron withdrawal.

Detailed Research Findings

A pivotal concept emerging from theoretical studies is "fluoromaticity". This term describes the effect of fluorine substituents on the π-system of an aromatic ring. The addition of fluorine atoms introduces a new set of π-bonding and antibonding molecular orbitals that conjugate with the original π-system of the pyridine ring. nih.govresearchgate.net This interaction can lead to enhanced stabilization of the ring, which manifests as shorter carbon-carbon bond lengths within the ring and a higher resistance to addition reactions. researchgate.netacs.org This increased stability is a partial explanation for the high thermal stability and chemical resistance observed in polymers that incorporate fluorinated aromatic structures. nih.govacs.org

The conjugation of each fluorine atom adds a new molecular orbital to the π-system. nih.gov In these new, lower-energy orbitals, the fluorine atoms are π-bonded to the ring, while in the orbitals analogous to the original pyridine π-orbitals, they are π-antibonded. nih.gov The degree of this stabilizing contribution depends on the number and position of the fluorine atoms. researchgate.netacs.org Research suggests that to maximize the contribution to the ring's aromatic behavior, the fluorine atoms should be as spread out as possible within a given isomeric set. nih.gov

For the series of trifluoropyridines, computational studies have calculated various parameters related to aromaticity. While the Harmonic Oscillator Model of Aromaticity (HOMA) is a common index, its utility in the case of fluoropyridines may be limited. nih.gov Instead, parameters like band gaps and polarizabilities can offer valuable insights. nih.gov Many fluoropyridines, especially those with a fluorine at the 4-position, exhibit significantly larger band gaps than pyridine itself. nih.gov

In the case of trifluoropyridine isomers, computational analysis shows variations in bond lengths and stability. For example, 2,4,6-trifluoropyridine (B32590) was found to have the shortest average ring bond lengths among the trifluoropyridines. nih.govacs.org This is contrasted by this compound, which has a slightly larger average C-C bond length. acs.org The study of fluorobenzenes, which serve as a comparative model, has shown that 1,3,5-trifluorobenzene (B1201519) can be considered more aromatic than benzene (B151609) due to its symmetry and shorter carbon-carbon bonds. acs.org Furthermore, the computed activation energy of hydrogenation (ΔE‡), which provides a measure of the kinetic stability afforded by aromaticity, is about 4 kcal/mol greater for 1,3,5-trifluorobenzene compared to benzene. acs.org This suggests a greater aromatic stabilization energy in certain fluoroaromatics. acs.orgsmolecule.com

The electronic effects of fluorination also influence reaction kinetics. Computational analysis indicates that the activation energy for hydrogenation of fluorinated pyridine derivatives can increase by approximately 4 kilojoules per mole compared to their unsubstituted counterparts, reinforcing the idea of enhanced aromatic character. smolecule.com

Data Tables

Table 1: Computed Aromaticity-Related Parameters for Trifluoropyridine Isomers

| Compound | Average C-C Bond Length (Å) | HOMA |

| This compound | 1.36317 | 0.95713 |

| 2,3,6-Trifluoropyridine (B1273225) | 1.36105 | 0.96340 |

| 2,4,5-Trifluoropyridine | 1.36392 | 0.95662 |

| 2,4,6-Trifluoropyridine | 1.36059 | 0.96541 |

| 3,4,5-Trifluoropyridine | 1.37686 | 0.90822 |

Data sourced from ACS Omega, 2021. acs.org

Spectroscopic Characterization Methodologies for 2,3,5 Trifluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2,3,5-trifluoropyridine, various NMR methods are employed to characterize its unique structure.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of this compound reveals signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring. The chemical shifts and coupling constants are influenced by the adjacent fluorine and nitrogen atoms. While specific spectral data can vary slightly depending on the solvent used, typical values are observed. chemicalbook.com

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | 7.13 | td | J = 7.6, 6.8 |

| H-6 | 8.23 - 8.08 | m |

Data presented is a representative example and may vary based on experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of this compound. The chemical shifts of the carbon atoms are significantly affected by the attached fluorine atoms, leading to distinct signals for each carbon. fluorine1.ru

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Coupling (JCF, Hz) |

|---|---|---|

| C-2 | 148.02 | dtt, J = 267.7, 12.3, 6.2 |

| C-3 | 142.31 | ddddd, J = 244.1, 16.4, 13.4, 5.6, 2.8 |

| C-4 | Not explicitly detailed | |

| C-5 | 131.97 | dm, J = 209.7 |

| C-6 | Not explicitly detailed |

Solvent: Pure liquid. fluorine1.ru The complexity of the splitting patterns is due to coupling with multiple fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds like this compound. It provides direct information about the fluorine environments. The spectrum shows distinct signals for each of the three fluorine atoms, with their chemical shifts and couplings providing valuable structural information. fluorine1.rusemanticscholar.org

Table 3: ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2 | -93.19 | dm | J = 14.3 |

| F-3 | -167.40 | m | |

| F-5 | -139.42 | tt | J = 16.6, 14.0 |

Solvent: Pure liquid. fluorine1.ru Chemical shifts are referenced externally to CFCl₃.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to probe the vibrational modes of the molecule, providing a fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Table 4: Selected FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1600 | Medium-Strong | C=C/C=N stretching |

| ~1450 | Medium-Strong | Ring stretching |

| ~1200-1000 | Strong | C-F stretching |

This table provides a generalized representation of expected peaks.

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on different vibrational modes. chemicalbook.com The Raman spectrum of this compound shows characteristic scattering peaks that are useful for structural elucidation. nih.govavantesusa.com

Table 5: Selected Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1000-1030 | Strong | Ring breathing mode |

| ~1600 | Medium | C=C/C=N stretching |

This table provides a generalized representation of expected peaks.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise measurement of its mass, allowing for the confirmation of its chemical formula. The molecular ion (M⁺), which is the intact molecule with one electron removed, will be observed at a specific mass-to-charge ratio (m/z).

The stability of the pyridine ring often leads to a prominent molecular ion peak in the mass spectrum. libretexts.org Fragmentation occurs when the energetically unstable molecular ion breaks into smaller, charged fragments. libretexts.org Common fragmentation patterns for aromatic compounds can provide clues to the molecule's structure. libretexts.org For this compound, potential fragmentation pathways could include the loss of a fluorine atom (F•) or the elimination of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation for pyridine-based compounds. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Mass Spectrometry Data for this compound | |

| Property | Value |

| Molecular Formula | C₅H₂F₃N |

| Molecular Weight | 133.07 g/mol nih.gov |

| Exact Mass | 133.01393355 Da nih.gov |

Microwave Spectroscopy and Rotational Spectra Analysis

Microwave spectroscopy is a high-resolution technique that provides highly accurate information about the geometry of molecules in the gas phase. It measures the transitions between rotational energy levels, which are quantized. While specific experimental microwave data for this compound were not found in the surveyed literature, the analysis of a closely related isomer, 2,3,6-trifluoropyridine (B1273225), illustrates the power of this methodology.

Determination of Rotational Constants and Molecular Geometry

The analysis of a rotational spectrum allows for the determination of the molecule's rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the three principal axes of rotation. These constants are unique to a molecule's specific three-dimensional structure.

For example, a study on 2,3,6-trifluoropyridine investigated its ground state rotational spectrum using pulsed jet Fourier transform microwave spectroscopy. The experimentally determined rotational constants provided a precise characterization of its molecular frame. A similar analysis for this compound would yield its unique rotational constants, enabling the precise calculation of bond lengths and angles in the gas phase.

| Illustrative Rotational Constants for 2,3,6-Trifluoropyridine Isomer | |

| Constant | Value (MHz) |

| A | 3134.4479(2) |

| B | 1346.79372(7) |

| C | 941.99495(6) |

Isotopologue Analysis

To determine a complete and unambiguous molecular structure, the rotational spectra of various isotopologues (molecules where one or more atoms have been substituted with their isotopes, e.g., ¹³C for ¹²C or ¹⁵N for ¹⁴N) are measured. The changes in the moments of inertia upon isotopic substitution allow for the precise location of each atom in the molecule to be determined using Kraitchman's equations.

In the study of 2,3,6-trifluoropyridine, the spectral transitions were so intense that the rotational transitions of all mono-¹³C and ¹⁵N isotopologues could be measured in their natural abundance. This comprehensive dataset allowed for the derivation of a semi-experimental equilibrium structure, providing a highly accurate picture of the molecule's geometry. This demonstrates the capability of isotopologue analysis to deliver definitive structural information for fluorinated pyridines.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a solid-state crystal. For this compound, which is a low-melting compound, the crystal structure was determined by crystallizing the compound in situ directly on the diffractometer.

This analysis revealed that the crystal packing of this compound is a key feature that depends on the degree of fluorine substitution on the pyridine ring. Unlike less fluorinated pyridines that exhibit a herringbone packing, the molecules of this compound arrange themselves in a parallel fashion. This structural information is crucial for understanding the intermolecular interactions that govern the solid-state properties of the material. The study also involved quantum-chemical calculations to analyze the intermolecular interaction energies, noting the weak attractive or even repulsive nature of fluorine-fluorine interactions. The crystallographic data for this compound is deposited in the Cambridge Structural Database (CSD).

| Crystallographic Data for this compound | |

| Parameter | Value |

| Database Identifier | CCDC 835255 nih.gov |

| Associated Publication | DOI:10.1021/cg201623e nih.gov |

| Crystal Packing Motif | Parallel arrangement of molecules |

Mentioned Compounds

| Compound Name |

| This compound |

| 2,3,6-Trifluoropyridine |

| Hydrogen Cyanide |

Advanced Applications and Derivatization Strategies of 2,3,5 Trifluoropyridine in Chemical Synthesis

Role as a Synthetic Intermediate for Agrochemicals

In the agrochemical sector, trifluoromethylpyridine (TFMP) derivatives are crucial for synthesizing a range of products that protect crops from pests and weeds. nih.govjst.go.jp The trifluoromethylpyridine moiety is a key structural feature in numerous successful insecticides, fungicides, and herbicides. nih.gov A particularly important intermediate in this field is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a compound in high demand for producing several crop-protection agents. researchoutreach.orgnih.gov This intermediate is typically synthesized through various methods, including the chlorination and fluorination of 3-picoline. researchoutreach.orgjst.go.jp

The trifluoromethylpyridine core is integral to the efficacy of several modern insecticides and fungicides.

Fluazinam : This potent fungicide functions by interfering with the respiratory biochemistry of fungi. researchoutreach.org Research has shown that the trifluoromethyl-substituted pyridine (B92270) derivative possesses greater fungicidal activity compared to analogues with chloro, nitro, or cyano substitutions. jst.go.jp The synthesis of Fluazinam involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride. google.comgoogle.com This makes derivatives of the trifluoromethylpyridine scaffold essential for its production. researchoutreach.orgjst.go.jp

Flonicamid : Discovered as a novel insecticide for controlling aphids and other sucking insects, Flonicamid acts by rapidly inhibiting the feeding behavior of pests. jst.go.jp However, its synthesis follows a different pathway from the other examples. It is derived from 4-(trifluoromethyl)nicotinic acid, an isomer with the trifluoromethyl group at the 4-position of the pyridine ring. researchoutreach.orgjst.go.jpgoogle.com Therefore, its production does not directly utilize 2,3,5-Trifluoropyridine or its immediate derivatives.

| Compound | Type | Key Pyridine-Based Intermediate | Reference |

|---|---|---|---|

| Fluazinam | Fungicide | 2-Amino-3-chloro-5-trifluoromethylpyridine | researchoutreach.orggoogle.com |

| Chlorfluazuron (B1668723) | Insecticide (IGR) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | researchoutreach.orgjst.go.jp |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid | researchoutreach.orgjst.go.jp |

Trifluoromethylpyridine derivatives are also fundamental to the synthesis of selective herbicides used to control weeds in major crops.

Fluroxypyr : This systemic herbicide is used to manage broadleaf weeds in cereals and orchards. tudublin.iepatsnap.com Its synthesis, however, does not originate from this compound. The process typically begins with precursors such as pentachloropyridine (B147404) or, more specifically, 3,5-dichloro-2,4,6-trifluoropyridine. tudublin.ieinnospk.comchemicalbook.com Amination of this precursor followed by subsequent reactions yields Fluroxypyr.

Flazasulfuron : As a sulfonylurea-type herbicide, Flazasulfuron is effective for weed control in turf, sugarcane, and perennial crops. jst.go.jp Its synthesis is based on a different pyridine isomer. The production involves the reaction of 2-sulfamoylchloride-3-trifluoromethylpyridine with 2-amino-4,6-dimethoxypyrimidine. nih.gov

Haloxyfop-methyl : Developed for post-emergence grass control, Haloxyfop-methyl functions as an acetyl-CoA carboxylase (ACCase) inhibitor. nih.gov Its chemical structure is closely related to other herbicides in its class, and its synthesis relies on 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as the key intermediate. nih.govjst.go.jp The synthesis involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with (R)-2-(4-hydroxyphenoxy) methyl propionate (B1217596) to produce the final active compound. google.comgoogle.com

| Compound | Type | Key Pyridine-Based Intermediate | Reference |

|---|---|---|---|

| Fluroxypyr | Herbicide | 3,5-Dichloro-2,4,6-trifluoropyridine | tudublin.ieinnospk.comchemicalbook.com |

| Flazasulfuron | Herbicide | 2-Sulfamoylchloride-3-trifluoromethylpyridine | jst.go.jpnih.gov |

| Haloxyfop-methyl | Herbicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | nih.govjst.go.jp |

Role as a Synthetic Intermediate for Pharmaceuticals

The unique properties imparted by fluorine atoms make this compound and its derivatives attractive building blocks in pharmaceutical development. guidechem.comjy-chemical.com The incorporation of a trifluoropyridine moiety can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. jy-chemical.comsmolecule.com

This compound serves as a valuable building block for the synthesis of complex organic molecules intended for pharmaceutical use. guidechem.comjy-chemical.com Its structure is utilized as a key starting material or intermediate in the creation of diverse chemical structures, which can lead to the development of novel drugs with improved therapeutic profiles. nbinno.com The trifluoropyridine scaffold allows for participation in a variety of organic reactions, such as nucleophilic substitution and coupling reactions, enabling the construction of intricate APIs. jy-chemical.com

While specific clinical trial data for direct derivatives of this compound is not widely detailed, a large number of compounds containing the broader trifluoromethylpyridine (TFMP) sub-structure are reported to be undergoing clinical evaluation. researchoutreach.org These candidates are being investigated for various therapeutic applications, including as antiviral and antitumor agents. researchoutreach.org This highlights the perceived potential and importance of the trifluoromethylpyridine core in modern drug discovery. researchoutreach.org

The synthesis of bioactive molecules frequently involves the introduction of fluorinated heterocycles to optimize drug-like properties. nih.gov this compound and its derivatives are employed for this purpose, as the trifluoromethyl group can improve membrane permeability and binding affinity to biological targets. smolecule.com The strong electron-withdrawing properties of the fluorinated pyridine ring make it a valuable component in designing novel bioactive compounds. guidechem.com This strategic use of fluorinated building blocks is a key approach in developing new generations of pharmaceuticals. jy-chemical.comnih.gov

Development of CCR5 Modulators and Anti-infective Agents

Fluorinated pyridine derivatives are recognized as crucial intermediates for bioactive materials, including CCR5 (C-C chemokine receptor type 5) modulators and anti-infective agents. google.com The C-C chemokine receptor type 5 is a key protein that facilitates the entry of the HIV virus into host cells, making its modulation a critical strategy in anti-HIV therapy.

While direct studies on this compound for these specific applications are not extensively detailed, its derivatives are instrumental. For instance, 2-aminopyridine (B139424) derivatives with fluorine substituents are known to serve as intermediates for CCR5 modulators. google.com These derivatives can be synthesized from precursors like 4-chloro-2,3,5-trifluoro-6-hydrazinopyridine, highlighting a synthetic pathway that originates from a trifluoropyridine scaffold. The process generally involves the reaction of a polyfluorinated pyridine with hydrazine, followed by further functionalization to yield the desired 2-aminopyridine structures. google.com The presence of fluorine atoms in these molecules is known to enhance their metabolic stability and lipophilicity, properties that are highly desirable for effective drug candidates.

The broader class of fluorinated pyridines has been investigated for various anti-infective properties. Research has shown that related structures, such as hydrazone derivatives of fluorinated pyridines, exhibit notable antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests the potential of the this compound core as a foundational element for developing new classes of anti-infective drugs.

Precursor for Novel Fluorinated Materials

This compound serves as a valuable monomer or intermediate in the synthesis of high-performance fluorinated materials. jy-chemical.comjy-chemical.com The introduction of fluorine into polymers and other materials can significantly enhance properties such as thermal stability, chemical resistance, and electrical characteristics. jy-chemical.comresearchgate.net The fluorinated structure of this compound can impart unique properties to liquid crystal materials. jy-chemical.com

The reactivity of the C-F bonds in polyfluorinated aromatics like this compound allows for its use in various polymerization and material synthesis reactions. Defluorinative functionalization reactions are a key strategy in this context, where C-F bonds act as versatile synthetic handles. nih.gov Nucleophilic aromatic substitution (SNAr) is a common reaction, where the fluorine atoms are displaced by other functional groups to build up complex molecular structures. nih.govchemrxiv.org This reactivity is crucial for integrating the trifluoropyridine unit into larger polymer chains or functional material architectures.

Table 1: Synthetic Reactions for Material Precursors

| Reactant 1 | Reactant 2 | Product Type | Application | Reference |

| This compound | 1,3-Dimethyl propanedioate | Substituted Pyridine | Intermediate for complex molecules | google.com |

| Pentafluoropyridine (B1199360) | Lithium aluminium hydride | This compound | Fluorinated heterocycle synthesis | core.ac.uk |

Exploration in Medicinal Chemistry for Structure-Activity Relationship Studies

The this compound scaffold is a subject of interest in medicinal chemistry for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental to drug discovery, as they help in understanding how the chemical structure of a compound influences its biological activity. The trifluoromethyl group, a related moiety, is known to be strongly electron-withdrawing, which can significantly impact a molecule's properties. jst.go.jp Similarly, the fluorine atoms on the this compound ring alter the electronic distribution, basicity, and binding interactions of the molecule. researchgate.net

By systematically replacing the fluorine atoms of this compound with other functional groups, medicinal chemists can probe the specific interactions between a drug candidate and its biological target. For example, nucleophilic substitution reactions can be employed to introduce a variety of substituents at the 2, 3, or 5-positions, leading to a library of analogues. jy-chemical.com Comparing the biological activities of these analogues allows researchers to identify which positions are critical for activity and what properties are required for optimal interaction with the target. While specific, comprehensive SAR studies on this compound are proprietary or part of ongoing research, the principles of using fluorinated scaffolds for such explorations are well-established in the field. researchgate.netresearchgate.net

Derivatization for Advanced Functional Molecules

This compound is a versatile building block that can be derivatized to create a wide array of advanced functional molecules, including pharmaceuticals and agrochemicals. jy-chemical.com Its reactivity is governed by the electron-withdrawing nature of the three fluorine atoms, which facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov

One common derivatization strategy involves the reaction of this compound with nucleophiles like amines, alcohols, or thiols, which can displace one or more fluorine atoms. jy-chemical.comresearchgate.net For instance, reacting this compound with 1,3-dimethyl propanedioate in the presence of cesium carbonate leads to the formation of a new carbon-carbon bond, demonstrating its utility in building more complex molecular frameworks. google.com

Furthermore, this compound can be a precursor to other useful intermediates. For example, it can be converted to 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for several crop-protection products. jst.go.jpnih.gov This transformation typically involves chlorination and fluorination steps. jst.go.jpnih.gov These derivatives are then used in the synthesis of commercial agrochemicals. researchoutreach.org

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | 1,3-Dimethyl propanedioate, Cs₂CO₃, DMSO | Dimethyl 2-(3,5-difluoropyridin-2-yl)malonate | Nucleophilic Aromatic Substitution | google.com |

| 3-Picoline | Cl₂, HF (vapor phase) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Halogenation/Fluorination | jst.go.jpnih.gov |

| Pentafluoropyridine | Lithium aluminium hydride (LAH) | This compound | Reductive Defluorination | core.ac.uk |

Q & A

What are the primary synthetic routes for 2,3,5-trifluoropyridine, and how do reaction conditions impact yield and regioselectivity?

Answer:

The synthesis of this compound commonly involves nucleophilic substitution of pentafluoropyridine. For instance, selective displacement of fluorine atoms using sodium azide or amines under controlled temperatures (e.g., 80–120°C) can yield trifluorinated derivatives, though competing side reactions may reduce purity to 60–75% . Advanced methods employ transition-metal catalysis , such as rhodium complexes, to activate C–F bonds. For example, [Rh(Bpin)(PEt₃)₃] selectively activates the C–F bond at the 2-position of pentafluoropyridine, enabling functionalization while maintaining regioselectivity. However, yields in catalytic routes (50–65%) are often lower due to competing C–H activation pathways .

Key Data Comparison: